molecular formula C12H18N2O B13318376 N-cyclohexyl-2-methoxypyridin-3-amine

N-cyclohexyl-2-methoxypyridin-3-amine

Cat. No.: B13318376
M. Wt: 206.28 g/mol
InChI Key: MVHJJPPXCFFWMR-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methoxypyridin-3-amine is an organic compound with the molecular formula C12H18N2O It is a derivative of pyridine, featuring a cyclohexyl group attached to the nitrogen atom and a methoxy group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-methoxypyridin-3-amine typically involves the reaction of 2-methoxypyridin-3-amine with cyclohexylamine. The process can be carried out under mild conditions, often using a solvent such as methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyridine ring can undergo substitution reactions, where the methoxy or cyclohexyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various amines.

Scientific Research Applications

N-cyclohexyl-2-methoxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-methoxypyridin-3-amine is unique due to its specific combination of a cyclohexyl group and a methoxy group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-cyclohexyl-2-methoxypyridin-3-amine

InChI

InChI=1S/C12H18N2O/c1-15-12-11(8-5-9-13-12)14-10-6-3-2-4-7-10/h5,8-10,14H,2-4,6-7H2,1H3

InChI Key

MVHJJPPXCFFWMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)NC2CCCCC2

Origin of Product

United States

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